molecular formula C13H17BBrFO2 B1379571 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester CAS No. 1544739-25-4

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Cat. No. B1379571
CAS RN: 1544739-25-4
M. Wt: 314.99 g/mol
InChI Key: BQOMTZAOMQFSJP-UHFFFAOYSA-N
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Description

“3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .


Molecular Structure Analysis

The empirical formula of “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” is C13H18BBrO2 . Its molecular weight is 297.00 .


Chemical Reactions Analysis

Pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis and Organic Transformations

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl

This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The method avoids the high costs and toxicity associated with palladium-catalyzed cross-coupling reactions, suggesting that similar approaches could be explored for synthesizing derivatives of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester for pharmaceutical applications (Qiu et al., 2009).

Environmental and Biotechnological Applications

Biotechnological Routes Based on Lactic Acid Production from Biomass

This review discusses the production of lactic acid from biomass and its use as a feedstock for green chemistry. Given the interest in biodegradable polymers and environmentally sustainable chemical synthesis, research into the use of boronic acid derivatives like 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester in green chemistry could be valuable (Gao et al., 2011).

Analytical and Sensor Applications

Recent Progress in Electrochemical Biosensors Based on Phenylboronic Acid and Derivatives

Phenylboronic acids and their derivatives have been used to construct electrochemical glucose sensors due to their ability to bind selectively to 1,2- and 1,3-diols. This review highlights the potential of phenylboronic acid derivatives in biosensing applications, suggesting that derivatives of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester could also find use in this area (Anzai, 2016).

Polymer Science

Chemical Degradation of Polymers by Esters of H-phosphonic and Phosphoric Acids

This review covers the use of esters of H-phosphonic and phosphoric acids in the degradation of polymers like polyurethanes, polycarbonates, and polyamides. The findings suggest that boronic acid derivatives could play a role in the development of new polymer degradation pathways, potentially leading to advances in recycling and waste management processes (Mitova et al., 2013).

Future Directions

The future directions of research on “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” could involve further development of the protodeboronation of pinacol boronic esters . This could lead to new transformations and applications in organic synthesis .

properties

IUPAC Name

2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMTZAOMQFSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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